molecular formula C15H13ClN4S B4170915 7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4170915
M. Wt: 316.8 g/mol
InChI Key: QOAMIYOJENZPKL-UHFFFAOYSA-N
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Description

The compound “7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine” belongs to a class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a triazolo[1,5-a]pyrimidine core, which is a bicyclic structure with nitrogen atoms at the 1, 2, and 4 positions. It also has a phenyl ring attached at the 7-position and a thienyl (thiophene) ring attached at the 5-position .


Chemical Reactions Analysis

Triazolopyrimidines, due to the presence of multiple nitrogen atoms in the ring system, can participate in various chemical reactions. They can act as ligands in coordination chemistry, form salts with acids, and undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, triazolopyrimidines are expected to have good thermal stability and moderate polarity due to the presence of the heterocyclic ring system .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary widely depending on the specific compound and its biological target. Some triazolopyrimidines have been found to have anticancer activity, potentially through inhibition of certain enzymes .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

7-(2-chlorophenyl)-5-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c16-11-5-2-1-4-10(11)13-8-12(14-6-3-7-21-14)19-15-17-9-18-20(13)15/h1-7,9,12-13H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMIYOJENZPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC=NN2C1C3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

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